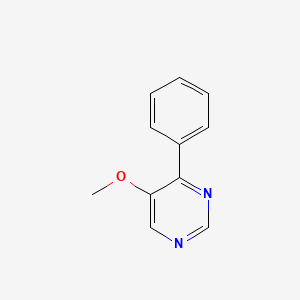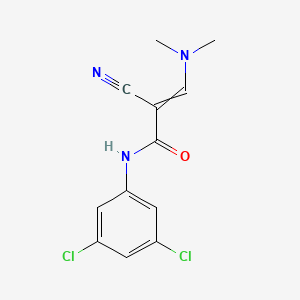
2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a dichlorophenyl group, and a dimethylamino group attached to a prop-2-enamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloroaniline, acrylonitrile, and dimethylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with appropriate solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: It could be investigated for its potential as a drug candidate or as a lead compound in drug discovery.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group, dichlorophenyl group, and dimethylamino group may contribute to its binding affinity and activity. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-cyano-N-(3,5-dichlorophenyl)-3-(methylamino)prop-2-enamide: Similar structure but with a methylamino group instead of a dimethylamino group.
2-cyano-N-(3,5-dichlorophenyl)-3-(ethylamino)prop-2-enamide: Similar structure but with an ethylamino group instead of a dimethylamino group.
2-cyano-N-(3,5-dichlorophenyl)-3-(propylamino)prop-2-enamide: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness
The uniqueness of 2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
特性
分子式 |
C12H11Cl2N3O |
|---|---|
分子量 |
284.14 g/mol |
IUPAC名 |
2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-17(2)7-8(6-15)12(18)16-11-4-9(13)3-10(14)5-11/h3-5,7H,1-2H3,(H,16,18) |
InChIキー |
NJQDDPIDMBHIFF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=C(C#N)C(=O)NC1=CC(=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B11741788.png)
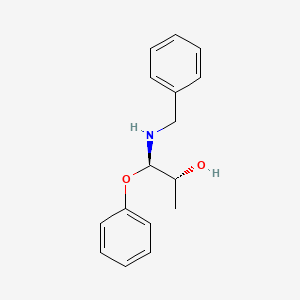
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B11741801.png)
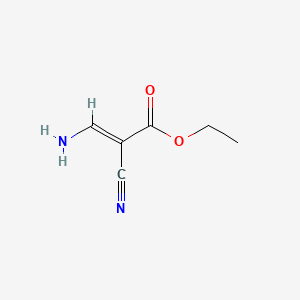
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741816.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741818.png)
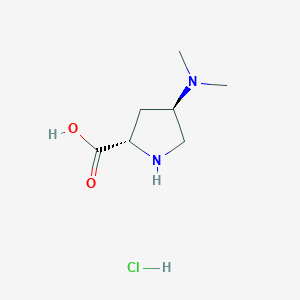
![[(2,3-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741830.png)

![3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741847.png)
![4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11741848.png)


